(2E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide
Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a bromine atom, a methoxy group, and a prop-2-enamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. The initial step often includes the bromination of a methoxy-substituted benzene ring, followed by the formation of the prop-2-enamide linkage through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, such as temperature and pH, are carefully controlled to favor the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while substitution of the bromine atom with an amino group may produce an aminophenyl derivative.
Scientific Research Applications
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It finds applications in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in binding to target proteins or enzymes, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Bromomethyl methyl ether: A brominated ether used in the synthesis of complex molecules.
Uniqueness
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions in various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrNO2/c1-14(2)17-7-6-8-18(15(3)4)22(17)24-21(25)12-10-16-9-11-20(26-5)19(23)13-16/h6-15H,1-5H3,(H,24,25)/b12-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUACVYVIKLLSP-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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